1-Deoxyfructose

Descripción general

Descripción

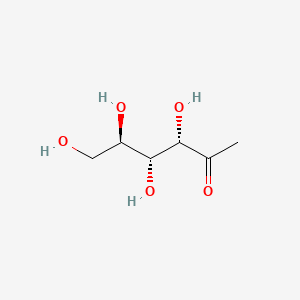

1-Deoxyfructose is a naturally occurring derivative of fructose, characterized by the absence of a hydroxyl group at the first carbon position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Deoxyfructose can be synthesized through several methods. One common approach involves the Maillard reaction, where fructose reacts with amino acids under controlled conditions. This reaction typically requires heating in an aqueous medium at a specific pH. For instance, the optimal conditions for forming 1-amino-1-deoxyfructose derivatives involve heating at 100°C for 100 minutes at pH 7.4 .

Industrial Production Methods: Industrial production of this compound often involves similar Maillard reaction conditions but on a larger scale. The process may include additional steps for purification, such as semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a linear gradient of acetonitrile and formic acid .

Análisis De Reacciones Químicas

Types of Reactions: 1-Deoxyfructose undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different carbonyl compounds.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: Substitution reactions can occur at the carbon atoms, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products: The major products formed from these reactions include various carbonyl compounds, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Metabolic Studies

1-Deoxyfructose has been studied for its metabolic effects and interactions within various biological systems. Research indicates that it serves as a substrate and antimetabolite in enzymatic reactions. For instance, studies on sheep liver glucitol dehydrogenase revealed that this compound exhibits a high Km value (614 mM) compared to glucose, suggesting lower affinity but notable metabolic relevance. The maximal velocity of the enzyme with this compound is only about 2% of that with fructose as a substrate .

Table 1: Enzyme Kinetics of this compound

| Enzyme | Km (mM) | Maximal Velocity (%) |

|---|---|---|

| Sheep Liver Glucitol Dehydrogenase | 614 | 2 |

| Yeast Hexokinase | 280 | 5 |

Inhibition Studies

This compound has been shown to inhibit key glycolytic enzymes. Notably, it acts as a competitive inhibitor of phosphoglucose isomerase with an inhibition constant (Ki) of 1.1 mM, similar to the Km for natural substrates. Additionally, it inhibits phosphofructokinase without affecting the enzyme's cooperativity with fructose-6-phosphate . This suggests potential applications in regulating glycolysis in pathological conditions such as cancer and diabetes.

Therapeutic Potential

The antimetabolite properties of this compound make it a candidate for therapeutic applications against certain diseases. Its ability to inhibit glycolysis in mammalian parasites opens avenues for developing treatments for parasitic infections that heavily rely on glycolytic pathways . Furthermore, the compound's safety profile has been assessed in animal studies, showing no acute toxic effects or growth retardation at administered levels where other deoxy analogs exhibited toxicity .

Role in the Maillard Reaction

Recent studies have identified the formation of reactive amino sugars like 1-amino-1-deoxy-fructose during the Maillard reaction when amino acids are replaced with metal complexes under specific conditions. This suggests that this compound can participate in complex biochemical processes leading to the formation of various derivatives that may have implications in food chemistry and nutrition .

Case Studies and Experimental Findings

Several case studies highlight the diverse applications of this compound:

- Enzyme Mechanism Studies : Research demonstrated that this compound's structural features allow it to interact differently with enzymes compared to its natural counterpart fructose. This has implications for understanding enzyme specificity and substrate binding .

- Radiotracer Development : A study developed a radiodeoxyfluorinated fructose analog based on the catalytic mechanism of aldolase, showcasing how modifications to fructose can enhance imaging techniques for studying metabolic diseases .

Mecanismo De Acción

The mechanism of action of 1-Deoxyfructose involves its interaction with various molecular targets and pathways. In the Maillard reaction, it reacts with amino groups to form Schiff bases, which can undergo further rearrangements to produce Amadori or Heyns products. These intermediates play crucial roles in the formation of flavors and aromas in food products .

Comparación Con Compuestos Similares

1-Amino-1-deoxyfructose: A derivative formed through the Maillard reaction.

2-Deoxyglucose: Another deoxy sugar with applications in medical imaging and cancer research.

Deoxyribose: A component of DNA, differing in structure and function from 1-Deoxyfructose.

Uniqueness: this compound is unique due to its specific structural modification at the first carbon position, which imparts distinct chemical properties and reactivity compared to other deoxy sugars. This uniqueness makes it valuable in specific synthetic and industrial applications .

Actividad Biológica

1-Deoxyfructose (1-DF) is a sugar analog that has garnered interest in biochemical research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its metabolic pathways, enzyme interactions, and potential therapeutic applications.

This compound is synthesized from D-glucosamine through a three-step process involving desulfurization and oxidative deamination. The yield of this synthesis is approximately 27% . Structurally, this compound lacks a hydroxyl group at the C-1 position, which distinguishes it from its parent compound, fructose.

Enzyme Interactions

This compound acts as a substrate and antimetabolite for various enzymes:

- Hexokinases : The kinetic parameters for yeast and muscle hexokinases indicate that the Km values for this compound are significantly higher than those for fructose, suggesting reduced affinity. Specifically, Km values are reported as 614 mM for yeast hexokinase and 280 mM for muscle hexokinase, with maximal velocities being only 2% and 5% of those obtained with fructose as a substrate, respectively .

- Phosphoglucose Isomerase : this compound 6-phosphate serves as a competitive inhibitor with an inhibition constant (Ki) of 1.1 mM, comparable to the Km for natural substrates. This indicates that while the 1-hydroxy group is not critical for binding, it plays a role in the cooperative interactions of this allosteric enzyme .

- Phosphofructokinase : The compound also inhibits phosphofructokinase but does not alter the cooperativity of this enzyme with fructose 6-phosphate, indicating a complex interaction that warrants further investigation .

Absorption and Metabolism

Studies have shown that this compound is readily absorbed in the intestines of mice, with significant amounts appearing unchanged in urine within 24 hours. Approximately 2% to 6% of administered doses are excreted as either ketoses or polyols depending on the route of administration (oral or intraperitoneal) . Notably, no acute toxic effects or growth retardation were observed in mice treated with high doses of 1-deoxy compounds, highlighting their potential safety for further studies.

Antimetabolic Properties

The antimetabolic properties of this compound suggest its utility in metabolic studies and potential therapeutic applications against organisms that heavily rely on glycolysis. It has been proposed that these compounds could serve as therapeutic agents against certain mammalian parasites .

Study on Antimetabolite Effects

A study investigated the effects of various deoxysugars on glycolysis in erythrocytes. It was found that at equivalent concentrations, this compound was more effective than 2-deoxyglucose as an inhibitor of erythrocyte glycolysis. This finding emphasizes the potential of this compound in modulating metabolic pathways .

Comparative Analysis Table

| Compound | Km (mM) | Maximal Velocity (%) | Inhibitory Activity |

|---|---|---|---|

| Fructose | - | - | Baseline |

| This compound | 614 | 2 | Competitive inhibitor |

| Phosphoglucose Isomerase | - | - | Ki = 1.1 mM |

| Phosphofructokinase | - | - | Inhibitor without cooperativity change |

Propiedades

IUPAC Name |

(3S,4R,5R)-3,4,5,6-tetrahydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h4-7,9-11H,2H2,1H3/t4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDZFGATLNCIOI-HSUXUTPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186450 | |

| Record name | 1-Deoxyfructose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32785-92-5 | |

| Record name | 1-Deoxyfructose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032785925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Deoxyfructose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.